molecular formula C21H17NO4S B4541620 3-nitrobenzyl 2-(benzylthio)benzoate

3-nitrobenzyl 2-(benzylthio)benzoate

Cat. No. B4541620
M. Wt: 379.4 g/mol
InChI Key: GUPIAYPPIPZBRZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-nitrobenzyl 2-(benzylthio)benzoate often involves multiple steps, including cyclization reactions, condensation, and substitution reactions. For instance, substituted 3-(benzylthio)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-amines, which share structural similarities, can be synthesized through a cyclisation reaction between indole-3-carboxylic acid hydrazide and carbon disulfide under basic conditions, followed by S-benzylation, demonstrating the complexity and versatility of methods available for synthesizing nitrobenzyl derivatives (Hamdy et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds often features specific orientations and configurations that significantly influence their chemical reactivity and physical properties. For example, the structure of benzyl 3-[(E)-2-nitrobenzylidene]dithiocarbazate shows nearly planar fragments oriented at distinct dihedral angles, highlighting the importance of molecular geometry in understanding the behavior of these compounds (Shan et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving 3-nitrobenzyl 2-(benzylthio)benzoate derivatives are diverse and include nitration, cyclisation, and radical reactions. These reactions not only extend the utility of the compound but also provide insight into its chemical behavior. For example, the radical nitration/cyclisation of 2-alkynylthioanisoles or -selenoanisoles to produce 3-nitrobenzothiophenes demonstrates the reactivity of nitrobenzyl derivatives in forming C-S bonds (Lu et al., 2020).

Physical Properties Analysis

The physical properties, such as crystallinity, melting points, and solubility, of compounds similar to 3-nitrobenzyl 2-(benzylthio)benzoate, significantly impact their application potential. The crystal structure of 2-(3-nitrophenyl)-1,3-dithiane, for instance, provides valuable information on intermolecular interactions and stability, essential for material science applications (Caracelli et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for undergoing specific reactions, define the utility of 3-nitrobenzyl 2-(benzylthio)benzoate in synthetic chemistry. The nitrolysis of 2,6,8,12-tetraacetyl-4,10-dibenzyl-2,4,6,8,10,12-hexaazatetracyclo[5.5.0.03,11.05,9]dodecane highlights the complex reactivity patterns that can be expected from nitrobenzyl derivatives, including the substitution of benzyl groups by nitro groups (Kalashnikov et al., 2017).

properties

IUPAC Name

(3-nitrophenyl)methyl 2-benzylsulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4S/c23-21(26-14-17-9-6-10-18(13-17)22(24)25)19-11-4-5-12-20(19)27-15-16-7-2-1-3-8-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPIAYPPIPZBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)OCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitrobenzyl 2-(benzylsulfanyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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